molecular formula C12H8Cl3N3O B565916 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide CAS No. 1798004-92-8

2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide

Cat. No. B565916
M. Wt: 316.566
InChI Key: HYBBTYDHTGAQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, also known as DCMPC, is a synthetic compound used in scientific research as a tool to study various biochemical and physiological processes. It is a member of the pyridine family of compounds and is composed of two chlorine atoms, two nitrogen atoms, and a carboxamide group. DCMPC is a versatile compound that is used in a variety of research applications, including drug discovery and development, protein engineering, and the study of enzyme mechanisms.

Detailed Synthesis Method

Starting Materials
2,6-dichloropyridine, 2-chloro-4-methylpyridine-3-amine, 3-chloropyridine-2-carboxylic acid chloride

Reaction
Step 1: 2,6-dichloropyridine is reacted with sodium amide in liquid ammonia to form the sodium salt of 2,6-dichloropyridine., Step 2: The sodium salt of 2,6-dichloropyridine is then treated with 2-chloro-4-methylpyridine-3-amine in the presence of a suitable solvent, such as dimethylformamide (DMF), to form an intermediate., Step 3: The intermediate is then coupled with 3-chloropyridine-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine, to yield the final product, 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide.

Scientific Research Applications

2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is used in a variety of research applications, including drug discovery and development, protein engineering, and the study of enzyme mechanisms. In drug discovery and development, 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is used to study the binding of drugs to their targets, as well as to study the metabolism of drugs in the body. In protein engineering, 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is used to study the structure and function of proteins. Finally, 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is used to study the mechanisms of enzymes, which are proteins that catalyze chemical reactions in the body.

Mechanism Of Action

The mechanism of action of 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is not yet fully understood. However, it is believed that 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide binds to proteins and enzymes in the body, which alters their structure and function. This binding can either inhibit or activate the proteins and enzymes, depending on the particular protein or enzyme.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide are still being studied. However, some of the known effects of 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide include the inhibition of enzymes involved in drug metabolism, the inhibition of proteins involved in signal transduction, and the stimulation of the production of certain hormones.

Advantages And Limitations For Lab Experiments

The main advantage of using 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide in laboratory experiments is its versatility. 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide in laboratory experiments. For example, 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide is not very stable in the presence of oxygen, and it can be difficult to control the concentration of 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide in solution.

Future Directions

There are many potential future directions for research using 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide. These include the study of its effects on other proteins and enzymes, the development of new synthesis methods, and the development of new uses for 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide in drug discovery and development. Additionally, further research could be done to better understand the mechanism of action of 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide and to identify new biochemical and physiological effects of 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide. Finally, research could be done to improve the stability of 2,6-Dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide in laboratory experiments.

properties

IUPAC Name

2,6-dichloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N3O/c1-6-4-5-16-11(15)9(6)18-12(19)7-2-3-8(13)17-10(7)14/h2-5H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBBTYDHTGAQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide

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